molecular formula C11H11F3N4O3 B3095393 {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate CAS No. 1262774-59-3

{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate

Cat. No.: B3095393
CAS No.: 1262774-59-3
M. Wt: 304.23
InChI Key: JTVCXEWWZBWCLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridine ring, an oxadiazole ring, and an ethylamine group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Attachment of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Ethylamine Group: This step involves the alkylation of the oxadiazole ring with an ethylamine derivative.

    Formation of the Trifluoroacetate Salt: The final step is the reaction of the amine with trifluoroacetic acid to form the trifluoroacetate salt.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the desired product, but may include the use of catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}amine trifluoroacetate
  • {1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}amine trifluoroacetate

Uniqueness

{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O.C2HF3O2/c1-6(10)9-12-8(13-14-9)7-4-2-3-5-11-7;3-2(4,5)1(6)7/h2-6H,10H2,1H3;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTVCXEWWZBWCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=N2)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 2
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 3
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 4
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 5
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate
Reactant of Route 6
{1-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.